4-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Overview
Description
4-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine; oxalic acid is a complex organic compound with a molecular formula of C18H28ClNO3. This compound is known for its unique chemical structure, which includes a morpholine ring substituted with chloro, ethyl, and phenoxy groups. It is often used in various scientific research applications due to its distinctive properties.
Scientific Research Applications
4-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine typically involves multiple steps. The process begins with the preparation of 4-chloro-3-ethylphenol, which is then reacted with ethylene oxide to form 4-chloro-3-ethylphenoxyethanol. This intermediate is further reacted with 2,6-dimethylmorpholine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like potassium carbonate to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same synthetic routes but optimized for large-scale production. The use of automated systems and real-time monitoring helps in maintaining the reaction conditions and minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various substituted morpholines, alcohols, ketones, and carboxylic acids, depending on the reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 4-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction often leads to changes in cellular pathways, resulting in the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-ethylphenol: A precursor in the synthesis of the target compound.
2,6-Dimethylmorpholine: Another precursor used in the synthesis.
4-Chloro-3-ethylphenoxyethanol: An intermediate in the synthetic route.
Uniqueness
4-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties
Properties
IUPAC Name |
4-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28ClNO3.C2H2O4/c1-4-16-11-17(5-6-18(16)19)22-10-9-21-8-7-20-12-14(2)23-15(3)13-20;3-1(4)2(5)6/h5-6,11,14-15H,4,7-10,12-13H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTPJPCSEBUCSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCCOCCN2CC(OC(C2)C)C)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClNO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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